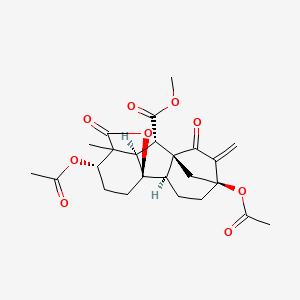![molecular formula C19H15Cl3N4O3 B13445885 N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichloro, cyanomethyl, and hydrazinylidene groups, which contribute to its diverse reactivity and utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichlorobenzonitrile with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to hydrazine hydrate to introduce the hydrazinylidene group. The final step involves the acetylation of the hydrazine derivative followed by esterification with ethyl chloroformate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
相似化合物的比较
Similar Compounds
Dicofol: A structurally similar compound used as an acaricide.
2,4-Dichlorophenoxyacetic Acid: Another chlorinated aromatic compound with herbicidal properties.
Uniqueness
Unlike similar compounds, it possesses a hydrazinylidene group, enhancing its ability to form stable complexes with biomolecules and making it a valuable tool in biochemical research .
属性
分子式 |
C19H15Cl3N4O3 |
|---|---|
分子量 |
453.7 g/mol |
IUPAC 名称 |
ethyl N-[(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C19H15Cl3N4O3/c1-2-29-19(28)25-17(27)10-24-26-13-7-15(21)18(16(22)8-13)14(9-23)11-3-5-12(20)6-4-11/h3-8,10,14,26H,2H2,1H3,(H,25,27,28)/b24-10- |
InChI 键 |
OPJONVXRBQWBLT-VROXFSQNSA-N |
手性 SMILES |
CCOC(=O)NC(=O)/C=N\NC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC(=O)NC(=O)C=NNC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


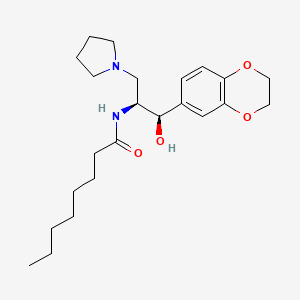
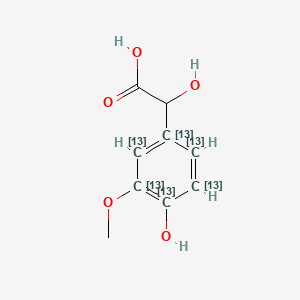
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
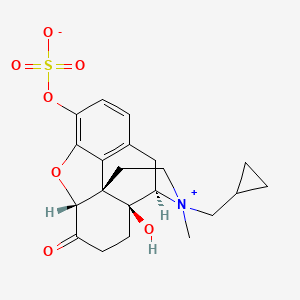
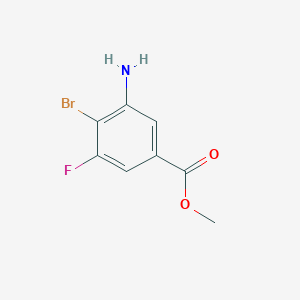
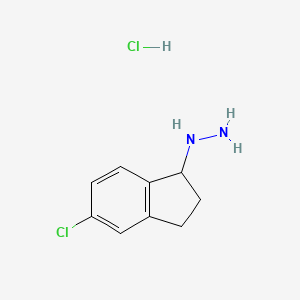


![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
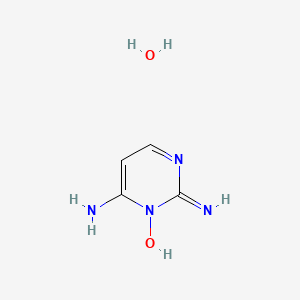
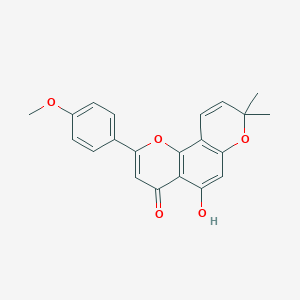
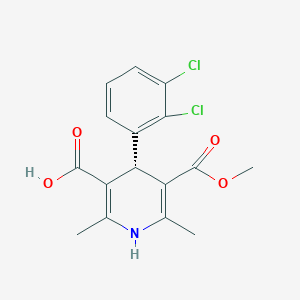
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
